(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVNWZZXEWMIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The chlorinated thiophene ring may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its interactions with biological macromolecules, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Variations
The compound’s analogs differ in:
- Heterocyclic core : Thiophene vs. tetrazole, pyridine, or phenyl groups.
- Substituents: Halogen type (Cl, F), additional functional groups (e.g., hydroxyethyl, methylamino).
- Linker modifications: Methanone vs. ethanone bridges.
Table 1: Structural Comparison of Selected Piperidinyl Methanone Derivatives
Physicochemical and Analytical Properties
Table 2: Comparative Physicochemical Data
Notes:
Analytical Characterization :
Key Findings :
- Fluorophenyl-piperidine derivatives (e.g., F13714) exhibit high 5-HT1A receptor affinity, suggesting that halogen choice and piperidine substitution critically influence target selectivity .
Biological Activity
(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated thiophene ring and a piperidine moiety , which are significant for its pharmacological properties. The structural characteristics contribute to its ability to interact with various biological targets, including enzymes and receptors.
| Feature | Description |
|---|---|
| Chemical Formula | C₁₁H₁₄ClN₁OS |
| Molecular Weight | 229.75 g/mol |
| Functional Groups | Chlorine, thiophene, piperidine |
The biological activity of (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may modulate the activity of various receptors and enzymes involved in critical biological pathways:
- Receptor Interaction : The piperidine ring is known for its ability to interact with neurotransmitter receptors, potentially influencing neurological processes.
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions like Alzheimer's disease .
Antimicrobial Properties
Preliminary studies indicate that (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone exhibits antimicrobial activity. For instance, it has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Antimalarial Activity
Research has also explored the compound's antimalarial properties. Its structural components may enhance binding affinity to malarial targets, making it a candidate for further investigation in malaria treatment strategies .
Anticancer Potential
The compound has been evaluated for cytotoxicity against various tumor cell lines. High-throughput screening methods have revealed promising results, indicating that it may possess anticancer properties that warrant further exploration .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study highlighted the compound's ability to inhibit AChE and BChE activities at micromolar concentrations, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Antimicrobial Evaluation : In vitro tests demonstrated that (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : A cytotoxicity assay performed on various cancer cell lines indicated that the compound could induce apoptosis, making it a candidate for further development as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a chlorothiophene derivative with a piperidine-containing precursor. A common approach includes:
- Step 1 : Functionalization of 5-chlorothiophene-2-carboxylic acid via Friedel-Crafts acylation or nucleophilic substitution to introduce the ketone group.
- Step 2 : Reaction with piperidine under basic conditions (e.g., K₂CO₃/DMF) to form the methanone bridge .
- Key Reagents : Thiophene halides, acyl chlorides, or coupling agents like EDCI/HOBt.
- Analytical Validation : Monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : ¹H NMR (δ ~7.2–7.5 ppm for thiophene protons; δ ~3.0–3.5 ppm for piperidine CH₂ groups) and ¹³C NMR (carbonyl C=O ~190–200 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₀H₁₁ClNOS: 244.03) .
- X-ray Crystallography : For definitive stereochemical assignment, though limited by crystal growth challenges .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings suggest interactions with central nervous system (CNS) targets, such as histamine receptors (H1/H4) or dopamine transporters, based on structural analogs .
- Assays : Radioligand binding assays (e.g., ³H-labeled antagonists) to quantify affinity (Ki values).
- Data Interpretation : Compare IC₅₀ values against reference compounds (e.g., clozapine for H1 receptors) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts in the formation of (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to test variables:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine.
- Catalysts : Additives like DMAP or CuI improve coupling efficiency .
- Temperature : Moderate heating (60–80°C) balances reaction rate and decomposition .
- Byproduct Analysis : LC-MS to identify impurities (e.g., N-alkylation byproducts) and adjust stoichiometry .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Purity Issues : Validate compound integrity via HPLC (>95% purity) and DSC (melting point consistency) .
- Assay Variability : Replicate experiments across cell lines (e.g., HEK293 vs. SH-SY5Y) and use orthogonal assays (e.g., functional cAMP vs. calcium flux) .
- Structural Analogues : Compare with derivatives (e.g., bromo- or fluoro-substituted thiophenes) to isolate substituent effects .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Silico Tools : Use SwissADME or pkCSM to predict logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding to targets like H1 receptors using AutoDock Vina .
- Data Validation : Cross-reference predictions with in vitro assays (e.g., Caco-2 permeability) .
Key Considerations for Experimental Design
- Stability Studies : Monitor compound degradation under varying pH and temperature using accelerated stability testing (40°C/75% RH) .
- Target Selectivity : Employ SPR (surface plasmon resonance) to assess off-target binding, particularly for GPCRs .
- Scalability : Transition from batch to flow chemistry for gram-scale synthesis while maintaining enantiomeric purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
